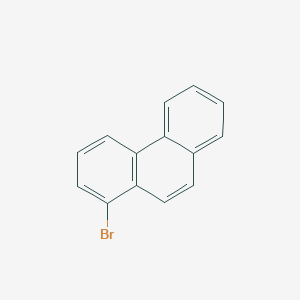

1-Bromophenanthrene

描述

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Organic Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds made up of two or more fused aromatic rings. rsc.org These molecules are ubiquitous and have diverse properties that make them crucial in advanced organic chemistry. rsc.org The extended conjugation in their structures gives rise to unique optical, electrical, and magnetic properties, making them a focus for materials science. rsc.org

PAHs are fundamental components in the development of organic semiconductors, which are utilized in a variety of electronic applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. rsc.orgrsc.org The ability to tune their properties through chemical synthesis allows for the rational design of novel materials with specific functionalities. rsc.org The continuous development in the synthesis and characterization of PAHs is a synergistic effort involving advanced organic synthesis, spectroscopy, and theoretical chemistry. mdpi.com

The study of PAHs is also important from an environmental perspective, as some of these compounds are known pollutants. rsc.orgorganomation.com Understanding their formation, fate, and toxicity is a critical area of environmental chemistry. ontosight.aiacs.org The reactivity of PAHs is a key area of study, as it governs both their potential applications and their environmental impact. rsc.org

Research Landscape of Halogenated Phenanthrene (B1679779) Derivatives and Their Importance

Halogenation, the process of introducing halogen atoms such as fluorine, chlorine, bromine, or iodine into a molecule, significantly alters the electronic structure and chemical properties of phenanthrene. koyauniversity.orgresearchgate.net This modification can lead to enhanced functionalities and novel applications. Aryl halides, including halogenated phenanthrenes, are highly versatile building blocks in organic synthesis. researchgate.net

The introduction of a halogen, such as bromine, to the phenanthrene core can influence its reactivity, solubility, and photophysical properties. cymitquimica.com For instance, halogenation can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), affecting the molecule's electronic and optical characteristics. koyauniversity.org Specifically, the substitution of bromine on the phenanthrene structure has been shown to cause a redshift in the absorption spectrum. koyauniversity.org

Halogenated phenanthrenes are valuable intermediates in the synthesis of a wide range of organic compounds. cymitquimica.com The carbon-halogen bond provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net This has led to their use in the development of materials for organic electronics, pharmaceuticals, and other functional organic materials. ontosight.airesearchgate.net

Recent research has explored the computational and experimental aspects of halogenated phenanthrenes to understand the effects of different halogens on the molecule's properties. koyauniversity.orgresearchgate.net These studies provide insights into the structure-property relationships that are crucial for designing new materials with desired characteristics. researchgate.net For example, 1-Bromophenanthrene is an important reagent in the synthesis of heteroaryl compounds used in organic light-emitting devices. chemicalbook.com

Compound Profile: this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₉Br |

| Molecular Weight | 257.13 g/mol |

| CAS Number | 51958-51-1 |

| Appearance | Solid at room temperature |

| Melting Point | 108-109 °C |

| Solubility | Good solubility in organic solvents like benzene (B151609) and dichloromethane; low solubility in water. |

Data sourced from multiple references. cymitquimica.comcymitquimica.comchemicalbook.com

Chemical Synthesis

Several synthetic routes to this compound have been reported in the literature. One common method involves the direct bromination of phenanthrene. However, this can lead to a mixture of isomers. Other documented synthetic pathways include:

The cyclization of 1-bromo-2-(2-phenylethenyl)benzene. chemsrc.com

From phenanthren-1-amine. chemsrc.com

From 2-Phenanthrylamine. chemsrc.comguidechem.com

From 1-bromo-2-phenanthrenamine. chemsrc.com

Research Findings

Computational studies on halogenated phenanthrenes have provided significant insights into their electronic and optical properties. For instance, a study exploring the effects of halogenation on phenanthrene revealed that the introduction of a bromine atom reduces the HOMO-LUMO gap and increases the molecule's electronegativity. koyauniversity.org This shift in electronic properties also leads to a more intense coloration compared to pure phenanthrene, with the absorption peak for phenanthrene-Br shifting to 307.2 nm from 293.0 nm for the undoped molecule. koyauniversity.org

Applications in Materials Science and as a Chemical Intermediate

This compound's utility stems from the reactivity of the bromine substituent. cymitquimica.com This makes it a valuable intermediate in organic synthesis, particularly for creating more complex phenanthrene derivatives. cymitquimica.com These derivatives are of interest for their potential applications in:

Organic Electronics: Phenanthrene derivatives are studied for their roles in organic electronics and photochemistry. cymitquimica.com this compound serves as a key reagent in the synthesis of heteroaryl compounds for organic light-emitting devices (OLEDs). chemicalbook.com

Synthesis of Complex Molecules: The bromine atom facilitates electrophilic substitution reactions, allowing for the introduction of various functional groups onto the phenanthrene core. cymitquimica.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJXEFKYMBTAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552850 | |

| Record name | 1-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51958-51-1 | |

| Record name | 1-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromophenanthrene and Its Derivatives

Indirect Synthetic Pathways via Precursor Functionalization

Photocyclodehydrogenation Strategies for Polycyclic Aromatic Core Formation

The formation of the rigid, polycyclic aromatic core of phenanthrenes can be efficiently achieved through photocyclodehydrogenation. This method is a cornerstone in the synthesis of many polycyclic aromatic hydrocarbons and remains a practical and widely used route for laboratory-scale preparations. academie-sciences.fr The classical and most prominent example of this strategy is the photocyclization of stilbene (B7821643) derivatives. academie-sciences.frscilit.com

The general mechanism involves the irradiation of a cis-stilbene (B147466) analogue with ultraviolet (UV) light. scilit.com This initiates an electrocyclic ring-closure, forming a transient trans-4a,4b-dihydrophenanthrene intermediate. rsc.org This intermediate is typically unstable and readily undergoes oxidation to yield the stable, aromatic phenanthrene (B1679779) structure. rsc.org Common oxidizing agents used to trap the dihydrophenanthrene intermediate include iodine or oxygen. scilit.com The scalability of these reactions can sometimes be limited by the requirement for low concentrations and potentially long reaction times, though developments in continuous flow photochemistry are addressing these challenges. d-nb.info

A practical synthetic sequence to access functionalized phenanthrenes, which could be adapted for bromo-substituted targets, involves a two-step process:

Knoevenagel Condensation: Reaction between an arylacetonitrile and an aromatic aldehyde in the presence of a base like sodium methoxide (B1231860) to form a 1,2-diarylethylene (a stilbene derivative). academie-sciences.fr

Photocyclodehydrogenation: The resulting diarylethylene is then subjected to photolysis, typically with a mercury lamp, in a suitable solvent and in the presence of an oxidant like iodine to induce cyclization and aromatization. academie-sciences.fr

This approach allows for the synthesis of a variety of substituted phenanthrenes by choosing appropriately functionalized starting materials.

Table 1: Synthesis of Phenanthrene Derivatives via Knoevenagel Condensation and Photocyclodehydrogenation academie-sciences.fr

This table illustrates the yields for the two-step synthesis of various phenanthrenecarbonitriles from substituted arylacetonitriles and aromatic aldehydes.

| Entry | Arylacetonitrile Reactant | Aldehyde Reactant | Intermediate Diarylethylene Yield (%) | Final Phenanthrene Product | Final Phenanthrene Yield (%) |

| 1 | Phenylacetonitrile | 4-Methoxybenzaldehyde | 81 | 3-Methoxyphenanthrene-9-carbonitrile | 62 |

| 2 | Phenylacetonitrile | 4-Methylbenzaldehyde | 75 | 3-Methylphenanthrene-9-carbonitrile | 58 |

| 3 | 4-Methylphenylacetonitrile | Benzaldehyde | 85 | 6-Methylphenanthrene-9-carbonitrile | 70 |

| 4 | 4-Methoxyphenylacetonitrile | Benzaldehyde | 82 | 6-Methoxyphenanthrene-9-carbonitrile | 83 |

Microwave-Assisted Synthesis for Expedited Phenanthrene Derivative Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, offering significant advantages over conventional heating methods. anton-paar.combeilstein-journals.org By utilizing microwave irradiation, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and cleaner reaction profiles. beilstein-journals.orgresearchgate.net This technique has been successfully applied to the synthesis of phenanthrene and its derivatives. acs.orgnih.gov

One prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgresearchgate.net This reaction is a versatile tool for constructing the biaryl linkage that is central to the phenanthrene skeleton. Microwave irradiation can dramatically increase the rate of Suzuki couplings; for example, the synthesis of polycyclic aromatic hydrocarbons that takes approximately 24 hours under thermal conditions can be completed in just 20 minutes with microwave assistance, representing a 72-fold increase in reaction rate. researchgate.net

Furthermore, microwave heating enables the development of efficient one-pot, multicomponent reactions for building complex phenanthrene-fused systems. nih.gov A notable example is the synthesis of 1H-phenanthro[9,10-d] anton-paar.comacs.orgrsc.orgtriazole from 9-bromophenanthrene (B47481). The microwave-assisted procedure achieves this transformation in a remarkable 45 seconds, whereas the conventional method requires over 12 hours. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Phenanthrene Derivatives

This table highlights the significant reduction in reaction time and improvement in yield for the synthesis of phenanthrene derivatives using microwave irradiation compared to conventional heating.

| Reaction | Conventional Method Time | Conventional Method Yield (%) | Microwave Method Time | Microwave Method Yield (%) | Reference |

| Synthesis of Phenanthrene-fused Acridinones | 3 hours | 60% | 20 minutes | 91% | beilstein-journals.orgnih.gov |

| Synthesis of 1H-Phenanthro[9,10-d] anton-paar.comacs.orgrsc.orgtriazole | >12 hours | Not specified | 45 seconds | Good | mdpi.com |

| Suzuki Cross-Coupling for PAHs | ~24 hours | Not specified | 20 minutes | Excellent | researchgate.net |

Electrochemical Synthetic Routes for Deuterated Phenanthrene Analogs

Electrochemical synthesis offers a green and efficient alternative for various chemical transformations by using electrons as reagents, thereby avoiding the need for harsh chemical reductants or catalysts. chemrxiv.orgchinesechemsoc.org A particularly valuable application of this methodology is the site-selective deuteration of aromatic compounds. Deuterated compounds are crucial tools in mechanistic studies, quantitative analysis, and pharmaceutical research. chinesechemsoc.orgchinesechemsoc.org

The electrochemical dehalogenative deuteration of (hetero)aryl halides provides a practical and highly selective method for installing deuterium (B1214612) atoms. chinesechemsoc.org This transformation can be performed at room temperature in an undivided cell without the need for metal catalysts. chinesechemsoc.org The process involves the electrochemical reduction of an aryl halide, such as 9-bromophenanthrene, at a cathode. This generates a radical anion, which then loses the halide to form an aryl radical. A second electron transfer produces an aryl anion, which is subsequently quenched by a deuterium source, typically inexpensive and readily available deuterium oxide (D₂O), to yield the deuterated aromatic compound. chinesechemsoc.orgmdpi.com

This method has been successfully applied to a range of aromatic bromides, including 9-bromophenanthrene, affording the desired deuterated products with high yields and excellent levels of deuterium incorporation. chinesechemsoc.org The simplicity of the setup, which can even be powered by common batteries, underscores the practicality of this approach for accessing deuterated phenanthrene analogs. chinesechemsoc.org

Table 3: Electrochemical Dehalogenative Deuteration of Aromatic Bromides chinesechemsoc.org

This table presents the results for the electrochemical deuteration of various aryl bromides, demonstrating the high efficiency of the method for substrates including 9-bromophenanthrene. The reactions were performed using a platinum plate anode, a lead plate cathode, and D₂O as the deuterium source.

| Entry | Substrate | Product | Yield (%) | Deuterium Incorporation (%) |

| 1 | 4-Bromotoluene | Toluene-d₁ | 99 | 95 |

| 2 | 1-Bromonaphthalene | Naphthalene-d₁ | 99 | 95 |

| 3 | 9-Bromophenanthrene | Phenanthrene-d₁ | 98 | 95 |

| 4 | 2-Bromo-6-methoxynaphthalene | 2-Methoxynaphthalene-d₁ | 91 | 91 |

| 5 | 4-Bromo-1,1'-biphenyl | 1,1'-Biphenyl-d₁ | 99 | 87 |

Elucidating Reactivity and Reaction Mechanisms of 1 Bromophenanthrene

Cross-Coupling Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bond in 1-bromophenanthrene is a key functional handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)–C(sp²) bonds. While much of the literature focuses on the 9-bromophenanthrene (B47481) isomer, this compound is also a viable substrate for these transformations. The reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

Research on the related 9-bromophenanthrene shows that N-heterocyclic carbene (NHC) ligated palladacycles are highly effective catalysts for this transformation. sigmaaldrich.comfigshare.comacs.org These catalysts promote the coupling of 9-bromophenanthrene with a diverse range of arylboronic acids at very low catalyst loadings (0.01%), demonstrating high efficiency irrespective of the electronic properties of the boronic acid's substituents. acs.org A photoredox/nickel dual catalysis system has also been shown to effectively couple 9-bromophenanthrene with hemioxalates to furnish ester products. chinesechemsoc.org It is expected that this compound would exhibit similar reactivity, providing access to a variety of 1-arylphenanthrene derivatives.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of 9-Bromophenanthrene

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic acid | [Pd(Bmim)(Br)(Phpy)] (0.01 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 98 | acs.org |

| 4-Methylphenylboronic acid | [Pd(Bmim)(Br)(Phpy)] (0.01 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 98 | acs.org |

| 4-Methoxyphenylboronic acid | [Pd(Bmim)(Br)(Phpy)] (0.01 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 98 | acs.org |

| 4-Formylphenylboronic acid | [Pd(Bmim)(Br)(Phpy)] (0.01 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 95 | acs.org |

Data based on reactions with 9-bromophenanthrene as a representative bromophenanthrene substrate.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This reaction is crucial for synthesizing arylamines, which are important substructures in pharmaceuticals and organic electronic materials. Applying this reaction to this compound provides a direct route to 1-aminophenanthrene (B3052470) derivatives.

Studies on bromophenanthrenes have demonstrated their successful use in these reactions. For instance, aminophenanthrene derivatives, which are valuable for organic light-emitting diode (OLED) materials, have been synthesized by coupling a bromophenanthrene with an amine using a [Pd(OAc)₂/P(t-Bu)₃] catalytic system. researchgate.net The reaction of 1-bromonaphthalenes, a structurally similar substrate, with various amines under microwave-assisted palladium catalysis proceeds rapidly and in good yields, suggesting a similar outcome for this compound. nih.gov

Table 2: Representative Palladium-Catalyzed Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Bromophenanthrene | Aminopyrene | [Pd(OAc)₂]/P(t-Bu)₃ | Not specified | o-Xylene | 120 | Not specified | researchgate.net |

| 1-Bromonaphthalene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene (B28343) | 80 | 98 | nih.gov |

| 1-Bromonaphthalene | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 95 | nih.gov |

Data includes a general reaction for bromophenanthrene and specific examples for the related substrate 1-bromonaphthalene.

Cycloaddition Reactions and Transient Intermediate Generation

Beyond cross-coupling, this compound serves as a valuable precursor for generating transient, high-energy intermediates like arynes. These species can be trapped in cycloaddition reactions to construct complex polycyclic and heterocyclic systems.

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a strained triple bond within the ring. tcichemicals.com The treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, can induce dehydrohalogenation to form the transient intermediate 1,2-phenanthryne.

This elimination-addition mechanism is well-documented for various haloarenes. tcichemicals.comcaltech.edu Research has shown that 9-bromophenanthrene, upon treatment with potassium tert-butoxide in DMSO, generates the corresponding 9,10-phenanthryne intermediate, which can be trapped in situ. mdpi.org Similarly, the dehydrohalogenation of this compound would proceed via abstraction of the ortho-proton at the C2 position, followed by the elimination of the bromide ion to yield 1,2-phenanthryne.

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for synthesizing five-membered heterocycles. wikipedia.org Arynes, with their strained triple bond, are excellent partners (dipolarophiles) in these reactions. The in situ-generated phenanthryne intermediate can react with 1,3-dipoles, such as organic azides, to produce fused triazole systems. youtube.com

A prime example is the reaction of 9,10-phenanthryne (generated from 9-bromophenanthrene) with sodium azide (B81097). mdpi.org This reaction proceeds rapidly under microwave irradiation to form 1H-phenanthro[9,10-d] researchgate.netnih.govacs.orgtriazole in good yield. mdpi.org This strain-promoted azide-alkyne cycloaddition (SPAAC) occurs without the need for a metal catalyst, which is often required for reactions with unstrained alkynes. organic-chemistry.orgwikipedia.org A similar reaction pathway is anticipated for 1,2-phenanthryne, which would react with an azide to form the corresponding phenanthro[1,2-d] researchgate.netnih.govacs.orgtriazole.

Table 3: Microwave-Assisted 1,3-Dipolar Cycloaddition of Phenanthryne with Sodium Azide

| Aryne Precursor | Reagents | Solvent | Method | Time | Yield (%) | Product | Reference |

| 9-Bromophenanthrene | NaN₃, K-Ot-Bu | DMSO | Microwave (700W) | 45 sec | 85 | 1H-Phenanthro[9,10-d] researchgate.netnih.govacs.orgtriazole | mdpi.org |

Data based on the reaction starting from 9-bromophenanthrene to generate the 9,10-phenanthryne intermediate.

Aryne cycloadditions are a powerful strategy for the convergent synthesis of large, complex, and often sterically congested polycyclic aromatic hydrocarbons (PAHs). researchgate.net These reactions provide access to novel nanographene substructures and other functional materials. researchgate.net

Phenanthryne intermediates can participate in several types of cycloadditions:

[4+2] Cycloaddition (Diels-Alder Reaction): The aryne can act as a potent dienophile, reacting with a diene (e.g., furan, cyclopentadienone) to form a new six-membered ring. This approach has been used to access substituted anthracenes and other complex ring systems. escholarship.org

Palladium-Catalyzed [2+2+2] Cycloaddition: In the presence of a palladium catalyst, three molecules of an aryne can undergo cyclotrimerization. researchgate.net This reaction is highly effective for synthesizing triphenylene-based cores, which are important motifs in materials science. Research on 3,4-phenanthryne has shown that this method affords novel, sterically hindered PAHs. researchgate.net This demonstrates the potential of using different phenanthryne isomers, including 1,2-phenanthryne from this compound, to create a wide variety of large aromatic structures.

Nucleophilic and Electrophilic Substitution Patterns on the Phenanthrene (B1679779) Core

The reactivity of the phenanthrene core in this compound is a nuanced interplay between the inherent properties of the polycyclic aromatic system and the influence of the bromo-substituent. Phenanthrene itself typically undergoes electrophilic substitution at the C9 and C10 positions, as the carbocation intermediate formed by attack at these sites preserves the aromaticity of two of the three rings, resulting in a more stable arenium ion. copbela.org The introduction of a bromine atom at the C1 position, however, alters the electronic landscape of the molecule, affecting the regioselectivity of subsequent substitution reactions.

Electrophilic Substitution:

The bromine atom is a deactivating group yet directs incoming electrophiles to the ortho and para positions. In the context of this compound, this electronic influence competes with the inherent reactivity of the phenanthrene nucleus. While specific studies on the electrophilic substitution of this compound are not extensively documented, related research provides valuable insights. For instance, the bromination of 9-bromophenanthrene has been shown to yield a mixture of dibromophenanthrene isomers, including 1,9-dibromophenanthrene. acgpubs.org This indicates that the C1 position is susceptible to electrophilic attack. The formation of 3,9-dibromophenanthrene (B3054704) as the major isolated product in one study suggests that substitution occurs at positions that are electronically favored and sterically accessible. acgpubs.org

| Starting Material | Reagents & Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| 9-Bromophenanthrene | Br2 (1 equiv.), CH2Cl2, -18°C | Mixture of 3,9-dibromophenanthrene, 1,9-dibromophenanthrene, and 9,10-dibromophenanthrene | 13% (isolated yield of 3,9-dibromophenanthrene) | acgpubs.org |

Nucleophilic Substitution:

Direct nucleophilic aromatic substitution on aryl halides like this compound is generally challenging due to the electron-rich nature of the aromatic ring. However, such reactions can proceed under specific conditions or through alternative mechanistic pathways, such as the radical nucleophilic substitution (SRN1) mechanism. chemistry-chemists.com The SRN1 reaction involves a chain process initiated by an electron transfer to the aryl halide, which then fragments to form an aryl radical. chemistry-chemists.com This radical can then react with a nucleophile.

Studies on bromophenanthrene isomers provide clear evidence for this type of reactivity. For example, 9-bromophenanthrene has been shown to react with the anion of 9-aminophenanthrene (B1211374) and 9-phenanthrol to yield 10-aryl-9-amino and 10-aryl-9-hydroxyphenanthrenes, respectively. researchgate.net Furthermore, nucleophilic substitution has been observed in derivatives such as 1-bromo-3,4,6,7-tetramethoxyphenanthrene, where the bromine atom can be displaced by strong nucleophiles.

| Starting Material | Nucleophile/Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-Bromo-3,4,6,7-tetramethoxyphenanthrene | Strong nucleophiles (e.g., sodium methoxide (B1231860), potassium tert-butoxide) | Nucleophilic Substitution | Corresponding ether or other substitution products | |

| 9-Bromophenanthrene | Anion of 2-naphthylacetonitrile (B189437) / light irradiation | SRN1 | α-(9-phenanthrenyl)-2-naphthylacetonitrile | conicet.gov.ar |

| 9-Bromophenanthrene | Anion of 9-aminophenanthrene / light irradiation | SRN1 | 10-(9-phenanthrenyl)-9-aminophenanthrene | researchgate.net |

Mechanistic Investigations of Electrochemical Dehalogenation and Deuteration

Electrochemical methods offer a powerful tool for the reductive dehalogenation of aryl halides, proceeding under mild conditions without the need for harsh chemical reductants. chinesechemsoc.org The mechanism of this transformation, particularly for polycyclic aromatic bromides, has been a subject of detailed investigation.

The electrochemical reduction of aromatic bromides can occur via two primary pathways for the initial electron transfer. researchgate.net

Stepwise Mechanism: The aryl halide first accepts an electron to form a radical anion intermediate (ArX•⁻). This intermediate then undergoes cleavage of the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). This pathway is typically observed at non-catalytic electrodes like glassy carbon. researchgate.net

Concerted Dissociative Electron Transfer (DET): The electron transfer and the C-X bond cleavage occur in a single, concerted step, directly yielding the aryl radical and halide anion without the formation of a stable radical anion intermediate. This mechanism is often favored at catalytic electrode surfaces, such as silver. researchgate.net

The subsequent fate of the aryl radical leads to the final product. In dehalogenation, the radical abstracts a hydrogen atom from the solvent or supporting electrolyte. In deuteration, a deuterium (B1214612) source is used.

Electrochemical Dehalogenative Deuteration:

A practical method for the site-selective deuteration of aryl halides utilizes electrochemical reduction with deuterium oxide (D₂O) as the deuterium source. chinesechemsoc.orgchinesechemsoc.org While studies have focused on the 9-bromophenanthrene isomer, the findings provide a plausible mechanistic framework for this compound.

The proposed mechanism involves the following key steps: chinesechemsoc.org

The aryl bromide (e.g., 9-bromophenanthrene) is reduced at the cathode to generate a phenanthrenyl radical and a bromide anion.

Concurrently, D₂O is reduced at the cathode to produce a deuterium radical (D•).

The phenanthrenyl radical and the deuterium radical undergo a radical-radical cross-coupling to form the deuterated phenanthrene product.

Mechanistic studies, including radical trapping experiments and electron paramagnetic resonance (EPR) tests, have provided strong evidence for the involvement of radical species in this transformation. chinesechemsoc.org

| Substrate | Reaction Conditions | Product | Yield | Deuterium Incorporation | Reference |

|---|---|---|---|---|---|

| 9-Bromophenanthrene | Pt anode, Pb cathode, constant current (15 mA), D2O, nBu4NBF4, DMF, NPh3, 3 h | [2H]-Phenanthrene | 96% | 95% | chinesechemsoc.orgchinesechemsoc.org |

This electrochemical approach highlights a green and efficient pathway for isotopic labeling, avoiding the use of metal catalysts or toxic reagents. chinesechemsoc.org The mechanism underscores the central role of radical intermediates generated through controlled electron transfer at an electrode surface.

Advanced Spectroscopic and Structural Characterization of 1 Bromophenanthrene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule.

Fluorine (¹⁹F) NMR Analysis for Halogenated Analogs

Fluorine (¹⁹F) NMR spectroscopy is an invaluable tool for the characterization of fluorinated organic compounds. In the context of halogenated phenanthrene (B1679779) analogs, such as a hypothetical 1-fluoro-phenanthrene, ¹⁹F NMR would provide a highly sensitive and direct method for observing the fluorine atom. The chemical shift of the fluorine signal would be highly dependent on its position on the phenanthrene ring and the presence of other substituents. Furthermore, coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) would provide additional structural information. While general principles of ¹⁹F NMR are well-established, specific experimental data for fluorinated phenanthrene analogs would be required for a detailed analysis.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding the molecule's shape, bond lengths, bond angles, and intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. For 1-bromophenanthrene, this analysis would reveal the nature and extent of interactions such as π-π stacking between the aromatic rings of adjacent molecules and halogen bonding involving the bromine atom. A two-dimensional fingerprint plot derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts. While studies on other polycyclic aromatic hydrocarbons (PAHs) have utilized this technique, specific analysis for this compound is not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of organic compounds through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of its elemental composition. For this compound, HRMS is essential to confirm the molecular formula, C₁₄H₉Br.

The theoretically calculated monoisotopic mass of this compound is 255.98876 Da. nih.govnih.govchemspider.com HRMS analysis of a pure sample would yield an experimental mass that closely matches this theoretical value, thereby confirming the compound's identity and purity. The difference between the measured mass and the calculated mass, known as mass error, is a key indicator of the confidence in the assigned formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₉Br |

| Calculated Monoisotopic Mass (Da) | 255.98876 |

| Nominal Mass (Da) | 256 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Studies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing the fragmentation patterns of molecules and studying isotopic distributions. nist.gov

For this compound, the mass spectrum is characterized by several key features. Due to the stable aromatic ring system, the molecular ion peak (M⁺) is expected to be prominent. libretexts.org A crucial diagnostic feature is the isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: one for [C₁₄H₉⁷⁹Br]⁺ at m/z 256 and another for [C₁₄H₉⁸¹Br]⁺ at m/z 258.

The fragmentation of this compound under electron ionization (EI) conditions is largely dictated by the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. libretexts.orgscienceready.com.au This leads to a significant fragment ion corresponding to the loss of a bromine atom ([M-Br]⁺), resulting in the phenanthrenyl cation at m/z 177.

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 256/258 | [C₁₄H₉Br]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic signature of bromine. |

| 177 | [C₁₄H₉]⁺ | Fragment resulting from the loss of the bromine atom ([M-Br]⁺). |

| 176 | [C₁₄H₈]⁺ | Fragment resulting from the loss of HBr. |

| 88.5 | [C₁₄H₉]²⁺ | Doubly charged phenanthrenyl cation, can be observed in some spectra. |

Isotopic labeling studies using GC-MS involve introducing atoms such as ¹³C or ²H (deuterium) into the this compound molecule. researchgate.net By tracking these labels through chemical reactions, it is possible to elucidate reaction mechanisms and metabolic pathways. For example, synthesizing ¹³C-labeled this compound would allow researchers to follow the phenanthrene backbone in complex chemical transformations, as the mass of the molecular ion and key fragments would be shifted accordingly. nih.gov

Advanced Photophysical Spectroscopy

Photophysical spectroscopy investigates the interaction of light with molecules, including the processes of absorption, emission, and the dynamics of excited electronic states.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The spectrum of this compound is dominated by the aromatic phenanthrene core, which gives rise to intense absorption bands in the UV region. These bands correspond to π → π* electronic transitions. researchgate.net

Similar to the parent compound phenanthrene, the UV-Vis spectrum of this compound is expected to display several distinct bands. photochemcad.com These typically include a highly intense band around 250 nm, followed by a series of structured, less intense bands between 270 and 350 nm. researchgate.netresearchgate.net The bromo-substituent may cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted phenanthrene, along with minor changes in their intensity.

| Approximate Wavelength (nm) | Transition Type | Characteristics |

|---|---|---|

| ~250 | ¹Lₐ band (π → π) | High intensity, broad |

| ~295 | ¹Lₑ band (π → π) | Lower intensity, often with vibrational fine structure |

| ~330-350 | (π → π*) | Weakest absorption bands |

Photoluminescence (PL) and Emission Spectroscopy for Luminescent Properties

Photoluminescence (PL) spectroscopy analyzes the light emitted by a substance after it has absorbed photons. renishaw.com This emission can be in the form of fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). This compound, like its parent phenanthrene, is expected to be fluorescent. chemicalbook.com Upon excitation with UV light, it emits light at a longer wavelength, typically in the blue region of the visible spectrum. chemicalbook.com

A key feature of this compound is the presence of the bromine atom, which introduces a "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from the lowest singlet excited state (S₁) to the lowest triplet excited state (T₁). etnalabs.com Consequently, the fluorescence quantum yield of this compound is likely lower than that of phenanthrene, as the competing ISC process is more efficient. This enhanced population of the triplet state increases the likelihood of observing phosphorescence, especially at low temperatures or in rigid matrices where non-radiative decay pathways are suppressed.

| Property | Phenanthrene | This compound (Expected) |

|---|---|---|

| Emission Type | Fluorescence | Fluorescence and potentially Phosphorescence |

| Fluorescence Quantum Yield | ~0.13 | Lower than phenanthrene due to heavy-atom effect |

| Intersystem Crossing (S₁→T₁) | Moderate | Enhanced due to heavy-atom effect |

Time-Resolved Emission Decay Curves for Excited State Lifetimes

Time-resolved emission spectroscopy measures the decay of luminescence intensity over time following excitation by a short pulse of light. This provides direct information about the lifetime of the excited states. montana.edu Techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure these decay profiles, which often follow single or multi-exponential kinetics. picoquant.comhoriba.com

For this compound, two distinct lifetime components are expected. researchgate.net

Fluorescence Lifetime (τF): This corresponds to the decay of the S₁ state. Due to the heavy-atom effect enhancing intersystem crossing, the fluorescence lifetime of this compound is expected to be shorter than that of unsubstituted phenanthrene (which is in the range of tens of nanoseconds). mdpi.com

Phosphorescence Lifetime (τP): This corresponds to the decay of the T₁ state. Since the T₁ → S₀ transition is spin-forbidden, phosphorescence lifetimes are significantly longer than fluorescence lifetimes, typically ranging from microseconds to seconds. horiba.com The measurement of a long-lived emission component would be strong evidence for the formation of the triplet state.

| Excited State | Decay Process | Expected Lifetime Range | Notes |

|---|---|---|---|

| Singlet (S₁) | Fluorescence | Nanoseconds (ns) | Expected to be shorter than phenanthrene's lifetime. |

| Triplet (T₁) | Phosphorescence | Microseconds (µs) to milliseconds (ms) | Decay is much slower due to the spin-forbidden nature of the transition. |

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques are instrumental in determining the stability and phase behavior of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal analysis methods.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. atascientific.com.aunih.gov This technique is used to determine thermal transitions such as melting point (Tₘ), glass transition temperature (T₉), and crystallization temperature (T꜀), as well as the enthalpy changes associated with these transitions. atascientific.com.aunih.gov

For this compound, a crystalline solid, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak would represent the enthalpy of fusion (ΔHբ). While a specific DSC thermogram for this compound was not found in the literature, data for the closely related 9-bromophenanthrene (B47481) and the parent compound phenanthrene provide an indication of the expected thermal behavior. chemicalbook.com The melting point of 9-bromophenanthrene is reported to be in the range of 60-64°C. chemicalbook.com It is anticipated that this compound would exhibit a distinct melting point, and the presence of impurities would lead to a broadening of the melting peak and a depression of the melting temperature.

Table 2: Melting Point Data for Phenanthrene and its Bromo-Derivative

| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| Phenanthrene | 99-101 | 18.6 |

| 9-Bromophenanthrene | 60-64 | Not Specified |

Note: The data for 9-Bromophenanthrene is a range from supplier information. A precise value and the enthalpy of fusion for this compound would require experimental determination.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is used to evaluate the thermal stability of a material and to study its decomposition kinetics. nih.gov A TGA curve plots the percentage of mass loss against temperature.

For this compound, a TGA analysis would reveal the temperature at which it begins to decompose and the temperature at which the maximum rate of decomposition occurs. The thermal decomposition of brominated aromatic compounds can be complex, potentially involving the release of hydrogen bromide (HBr) and the formation of various decomposition products. cetjournal.it The onset of decomposition is a critical parameter for determining the upper-temperature limit of the material's stability.

While a specific TGA curve for this compound is not available, studies on the thermal decomposition of phenanthrene and other brominated flame retardants suggest that decomposition would occur at elevated temperatures. nih.govcetjournal.it The decomposition profile would be influenced by factors such as the heating rate and the atmosphere (e.g., inert or oxidative).

Table 3: Expected Thermal Decomposition Characteristics of this compound

| Parameter | Expected Observation | Significance |

| Onset Decomposition Temperature (Tₒₙₛₑₜ) | The temperature at which significant mass loss begins. | Indicates the beginning of thermal instability. |

| Peak Decomposition Temperature (Tₚₑₐₖ) | The temperature at which the rate of mass loss is maximum. | Represents the point of most rapid decomposition. |

| Residue at High Temperature | The percentage of mass remaining at the end of the analysis. | Provides information about the final decomposition products. |

Note: The values in this table are qualitative descriptions of the expected TGA profile for this compound based on the general behavior of related compounds. Experimental TGA data is required for quantitative analysis.

The combination of DSC and TGA provides a comprehensive understanding of the thermal properties of this compound, which is essential for its handling, processing, and application in various fields.

Computational Chemistry and Theoretical Modeling of Brominated Phenanthrenes

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For brominated phenanthrenes, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p) or 6-31++G(d,p)), are instrumental in predicting molecular properties. mjcce.org.mkacgpubs.orgacs.org These calculations form the basis for understanding the molecule's stability, reactivity, and electronic behavior.

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For phenanthrene (B1679779) derivatives, DFT methods are used to obtain optimized molecular structures. acgpubs.orgnih.gov For instance, studies on dibromophenanthrene isomers have utilized DFT (B3LYP/6-311G(d,p)) to calculate optimized geometries, which can then be compared with experimental data from techniques like X-ray diffraction to validate the computational model. acgpubs.orgacgpubs.org

Energetic profile mapping involves calculating the energies of different molecular states, including the ground state, excited states, and transition states. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular chemical stability and reactivity. acgpubs.orgjournalijar.com A smaller gap suggests that the molecule can be more easily polarized and implies higher chemical reactivity and lower kinetic stability. acgpubs.orgnih.gov This is because the HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron, and a smaller energy difference facilitates this charge transfer within the molecule. acgpubs.orgjournalijar.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Phenanthrene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

|---|---|---|---|---|

| Phenanthrene | 0.0 | - | - | B3LYP/6-31++G(d,p) semanticscholar.org |

| 3,9-dibromophenanthrene (B3054704) | - | - | - | B3LYP/6-311G(d,p) acgpubs.org |

| Phenanthroline Derivative | - | - | Semiconductor Range | B3LYP/6-31++G(d,p) mjcce.org.mk |

Note: Specific values for 1-bromophenanthrene were not available in the searched literature, so data for related compounds are presented.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acgpubs.orgrsc.org The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). acgpubs.orgrsc.org

In studies of brominated phenanthrenes, MEP analysis reveals that regions of negative potential are typically located over the electronegative bromine atoms, while positive potential is found over the hydrogen atoms. acgpubs.org The π-electron-rich aromatic rings also show areas of negative potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. acgpubs.orgrsc.org For example, the MEP map can explain the sites where a molecule is likely to form hydrogen bonds or interact with other polar molecules. rsc.org

Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. nih.govjournalijar.com These parameters provide a quantitative measure of the molecule's reactivity.

For a more detailed, atom-specific prediction of reactivity, Fukui function analysis is employed. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. acgpubs.orgresearchgate.net It helps to identify the most reactive sites within a molecule for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.netmdpi.com Condensed Fukui functions are often used to pinpoint specific atoms that are more likely to participate in reactions. researchgate.net For instance, in brominated PAHs, Fukui indices can establish the pattern of further bromination reactions. researchgate.net

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are essential for interpreting and assigning experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy. acgpubs.orgnih.gov By calculating theoretical spectra and comparing them to experimental ones, researchers can confirm molecular structures and understand the nature of electronic transitions.

Calculated vibrational frequencies, obtained using methods like DFT, can be correlated with experimental FTIR and Raman spectra. acgpubs.orgresearchgate.net Although there might be slight differences between calculated (gas-phase) and experimental (solid-phase) values, the theoretical data is invaluable for assigning specific vibrational modes to the observed peaks. acgpubs.org

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.govrsc.orgfigshare.com These calculations provide information on excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO→LUMO). nih.govresearchgate.net For phenanthrene derivatives, TD-DFT calculations have been used to predict the wavelengths of maximum absorption (λmax) and to understand how substitutions affect the electronic spectra. nih.govbeilstein-journals.org

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. masterorganicchemistry.comoregonstate.edumt.com By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For reactions involving brominated phenanthrenes, such as their synthesis via electrophilic substitution or their participation in cross-coupling reactions, computational modeling can provide insights that are difficult to obtain experimentally. rsc.orgrsc.org For example, modeling the bromination of phenanthrene can help explain the observed regioselectivity by comparing the activation energies for substitution at different positions. acgpubs.orgoregonstate.edu DFT calculations can be used to model the entire reaction pathway, providing a step-by-step description of bond-breaking and bond-forming processes. oregonstate.edu

Prediction of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Molecules with extended π-conjugated systems, like phenanthrene derivatives, are of interest for their potential non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. mjcce.org.mkresearchgate.net Computational methods can predict these properties, guiding the synthesis of new materials.

The key NLO parameters are the molecular polarizability (α) and the first-order hyperpolarizability (β). mjcce.org.mknih.gov These properties describe how the electron cloud of a molecule is distorted by an external electric field. Large values of β are indicative of a strong NLO response. DFT calculations have been shown to be effective in predicting the polarizability and hyperpolarizability of phenanthrene derivatives. mjcce.org.mkacgpubs.orgnih.gov Studies have shown that creating donor-π-acceptor (D-π-A) motifs by substituting the phenanthrene core with electron-donating and electron-accepting groups can significantly enhance NLO properties due to increased intramolecular charge transfer. mjcce.org.mknih.gov

Table 2: Calculated NLO Properties for Selected Phenanthrene Derivatives

| Compound/System | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Method |

|---|---|---|---|---|

| Phenanthrene Derivatives (general) | 0.0 - 15.6 | - | - | B3LYP/6-31++G(d,p) semanticscholar.org |

Note: The values demonstrate the range of properties achievable through substitution on the phenanthrene framework. Urea is a common reference material in NLO studies. nih.gov

Enzyme-Substrate Interaction Simulations Involving Bromophenanthrene Scaffolds

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how molecules like this compound might interact with biological targets such as enzymes. These simulations provide insights into the binding modes, interaction energies, and selectivity of potential inhibitors based on the phenanthrene scaffold.

A notable example of such computational work involves the study of phenanthrene derivatives as inhibitors of phosphodiesterase type 5 (PDE5), an enzyme implicated in erectile dysfunction. nih.govresearchgate.netrawdatalibrary.netresearchgate.net Although this research did not specifically use this compound, it provides a clear framework for how such investigations are conducted. In these studies, molecular dynamics simulations and quantum chemical calculations were employed to elucidate the binding modes of phenanthrene derivatives to PDE5. nih.govresearchgate.netrawdatalibrary.netresearchgate.net

The simulations revealed that π-π stacking interactions between the phenanthrene core and aromatic residues in the enzyme's active site, such as Phenylalanine (Phe820 in PDE5), are crucial for binding. nih.govresearchgate.netrawdatalibrary.netresearchgate.net Furthermore, hydrogen bonding between substituents on the phenanthrene ring and polar residues, like Glutamine (Gln817) and Aspartic acid (Asp764) in PDE5, can significantly enhance binding affinity and selectivity. nih.govresearchgate.net

For a molecule like this compound, the bromine atom could participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. The bromine could also alter the electronic properties of the phenanthrene ring system, influencing its π-π stacking interactions.

MD simulations can track the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the binding pose and the flexibility of both the ligand and the enzyme. Free energy calculations, such as those based on the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be used to estimate the binding free energy of the ligand to the enzyme. researchgate.net

The following table summarizes key interactions and calculated energies for phenanthrene derivatives with PDE5, illustrating the type of data generated from such simulations.

| Ligand | Enzyme | Key Interacting Residues | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Phenanthrene Derivative 1 | PDE5 | Phe820, Asp764 | π-π stacking, Hydrogen bond | -8.5 |

| Phenanthrene Derivative 2 | PDE5 | Phe820 | π-π stacking | -7.2 |

| Vardenafil (Control) | PDE5 | Phe820, Gln817 | π-π stacking, Hydrogen bond | -9.8 |

This table is based on findings from studies on phenanthrene derivatives and PDE5. nih.govresearchgate.net

These computational approaches are invaluable for the rational design of new, more potent, and selective enzyme inhibitors based on the bromophenanthrene scaffold.

Applications in Advanced Materials Science and Optoelectronics

Organic Light-Emitting Diode (OLED) Development

The phenanthrene (B1679779) skeleton is a desirable component in materials for OLEDs due to its inherent photophysical properties. researchgate.net 1-Bromophenanthrene provides a convenient entry point for chemists to attach various functional groups, such as amines and aryl fragments, through well-established synthetic methodologies like palladium-catalyzed cross-coupling reactions. researchgate.netnih.govscirp.orgwikipedia.org These reactions are fundamental in constructing the complex molecules that serve as the emissive or charge-transporting components in OLED devices.

The conversion of this compound into aminophenanthrene derivatives is a key strategy for developing novel light-emitting materials. A prominent example involves the synthesis of emitters for thermally activated delayed fluorescence (TADF), a mechanism that allows OLEDs to achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

Recent research has demonstrated a synthetic pathway starting from this compound to create a sophisticated TADF emitter. rsc.org The synthesis involves the oxidation of this compound to this compound-9,10-dione. This intermediate then undergoes a condensation reaction with a complex diamine, (4-(diphenylamino)phenyl)benzene-1,2-diamine, to yield the final target molecule, 1-TPA-DBPzCN . rsc.org This molecule is a donor-acceptor type structure where the phenanthrene unit is part of the electron-accepting core, and the triphenylamine (B166846) group acts as the electron donor. The resulting material exhibits deep red emission, a challenging but important color for full-color displays and lighting applications. rsc.org The photophysical properties of this derivative underscore the utility of this compound as a precursor for advanced emitting materials. rsc.org

Table 1: Photophysical Properties of 1-TPA-DBPzCN (a Derivative of this compound)

| Property | Value (in Toluene) | Value (in Zeonex Film) |

|---|---|---|

| Absorption Maximum (λabs) | 440 nm | - |

| Emission Maximum (λem) | 652 nm | 674 nm |

| Photoluminescence Quantum Yield (ΦPL) | 0.23 | 0.21 |

Data sourced from a study on isomeric modulation of TADF emitters. rsc.org

Triarylamines are a critical class of materials in OLED technology, widely used for their excellent hole-transporting capabilities, which contribute to balanced charge injection and recombination within the device, thereby improving efficiency and operational lifetime. snu.ac.kr this compound is an ideal precursor for synthesizing such scaffolds. The bromine atom on the phenanthrene ring can readily participate in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form bonds with primary or secondary amines. wikipedia.orglibretexts.org

While specific studies detailing the use of the 1-bromo isomer are emerging, extensive research on other bromophenanthrene isomers demonstrates the viability of this approach. For instance, 9-bromophenanthrene (B47481) has been successfully coupled with various secondary aryl amines using palladium catalysts to afford triarylamine-based OLED materials. researchgate.netresearchgate.net In these reactions, the phenanthrene unit is appended to a central nitrogen atom, creating a non-planar, propeller-like structure that helps prevent intermolecular aggregation and ensures good film-forming properties. Similarly, Buchwald-Hartwig coupling has been employed to react 9-bromophenanthrene with aniline (B41778) derivatives in one-pot syntheses to create complex heterocyclic structures for electronic applications. acs.org These established methods confirm that this compound is a highly suitable substrate for constructing tailored triarylamine scaffolds, enabling the development of new hole-transporting materials with potentially enhanced thermal stability and charge mobility due to the unique linkage position of the phenanthrene core.

Design of Non-Linear Optical (NLO) Active Materials for Photonics

Non-linear optical (NLO) materials are essential for a range of photonic technologies, including optical switching, data processing, and frequency conversion, because their optical properties change in response to the intensity of light. sigmaaldrich.com Organic molecules with extended π-conjugated systems are particularly promising for NLO applications. rsc.org The design of such molecules often involves creating donor-acceptor (D-π-A) structures, which can lead to large second-order (β) and third-order (γ) hyperpolarizabilities, the microscopic origins of the macroscopic NLO effect.

The phenanthrene ring system, with its extensive π-electron cloud, provides a robust scaffold for NLO materials. This compound can be functionalized to introduce electron-donating or electron-withdrawing groups, creating the necessary asymmetry and intramolecular charge-transfer characteristics for a strong NLO response. While direct NLO measurements for this compound itself are not widely reported, studies on related brominated phenanthrenes indicate the potential of this class of compounds. For example, theoretical calculations on 3,9-dibromophenanthrene (B3054704), a derivative of 9-bromophenanthrene, showed a first hyperpolarizability (β) value approximately 12.8 times that of the standard reference material urea, marking it as a candidate for future NLO studies. The development of new D-π-A type chromophores has shown that structural tailoring can significantly enhance NLO properties, with calculated first hyperpolarizability values reaching as high as 8.23 × 10⁻²⁷ esu for some designs. rsc.org The ability to use this compound as a starting point for such tailored NLO-active molecules makes it a compound of significant interest in the field of photonics.

Exploration of Fluorescence Properties in Advanced Photonics Research

The intrinsic fluorescence of the phenanthrene core makes its derivatives, including this compound, subjects of interest for fundamental and applied photonics research. beilstein-journals.org The fluorescence properties—such as emission wavelength, quantum yield, and lifetime—are sensitive to the position and nature of substituents, as well as the molecular environment (solvent or solid state). acs.org

The fluorescence spectra of phenacenes (a class of polyaromatic hydrocarbons that includes phenanthrene) typically display well-resolved vibrational structures, which is characteristic of rigid aromatic molecules. beilstein-journals.org The introduction of substituents via the bromine handle on this compound allows for precise tuning of these properties. For example, the TADF emitter 1-TPA-DBPzCN , synthesized from this compound, shows a significant red-shift in its emission when moving from a toluene (B28343) solution (652 nm) to a solid-state film (674 nm). rsc.org This shift is indicative of changes in the polarity of the local environment and molecular packing.

Furthermore, linking phenanthrene chromophores to other molecular units can lead to complex photophysical behaviors, such as the formation of intramolecular exciplexes, which are excited-state complexes that can emit light at longer wavelengths than the parent fluorophore. acs.org Studies on 9-cyanophenanthrene (B165745) derivatives have shown distinct exciplex emission bands, demonstrating that the phenanthrene excited state can engage in charge-transfer interactions with tethered groups. acs.org The ability to initiate the synthesis of such complex photophysically active systems from this compound provides a tool for researchers to probe fundamental light-matter interactions and develop new fluorescent probes and materials for advanced photonic applications.

Contributions to Medicinal Chemistry and Drug Discovery

Phenanthrene (B1679779) Scaffolds in Therapeutic Agent Development

The phenanthrene core, consisting of three fused benzene (B151609) rings, is recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation is attributed to its presence in numerous biologically active natural products, such as morphine and codeine, and its ability to interact with a variety of biological targets. researchgate.net The rigid, planar structure of the phenanthrene framework provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with enzymes and receptors. The hexadecahydro-1H-cyclopenta[a]phenanthrene framework, for instance, is a ubiquitous scaffold in steroidal hormones and has been systematically analyzed for its drug-like properties. nih.gov The modification of the basic phenanthrene structure is a common strategy in the development of new therapeutic agents. ontosight.ai

1-Bromophenanthrene serves as a key intermediate for the functionalization of the phenanthrene scaffold. The bromine atom at the 1-position is a versatile chemical handle, enabling a wide range of synthetic transformations. chemicalbook.com It is particularly amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which allow for the introduction of various aryl, heteroaryl, and amino groups. sigmaaldrich.comacs.org This reactivity is crucial for creating structural diversity and fine-tuning the pharmacological properties of the resulting molecules. For example, this compound can be used as a starting material to synthesize more complex heteroaryl compounds and other derivatives for evaluation in drug discovery programs. chemicalbook.commdpi.com Its utility extends to being a precursor for creating deuterated compounds, which can improve the pharmacokinetic properties of drugs. chinesechemsoc.org

The table below illustrates the utility of this compound as a precursor in various chemical reactions pivotal to drug discovery.

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Buchwald-Hartwig Coupling | 4-tBu aniline (B41778), Pd catalyst, NaOtBu | N-Arylphenanthrenes | acs.org |

| Electrochemical Deuteration | D₂O | 1-Deuterophenanthrene | chinesechemsoc.org |

| Suzuki-Miyaura Coupling | Aryl boronic acids | Arylphenanthrenes | sigmaaldrich.com |

| Thermal C-H Functionalization | Alkanes, Ni-catalyst | Alkylphenanthrenes | chemrxiv.org |

| Photoredox Nickel Catalysis | Organic oxalates | Phenanthrene esters | chinesechemsoc.org |

Structure-Activity Relationship (SAR) Investigations of Halogenated Phenanthrenes

The introduction of halogens into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and its interaction with biological targets. ontosight.aimdpi.com Structure-activity relationship (SAR) studies on halogenated phenanthrenes have provided critical insights into the structural requirements for specific biological activities. nih.govnih.gov

In the context of N-methyl-D-aspartate (NMDA) receptor modulators, the position and nature of the halogen on the phenanthrene ring significantly influence potency and subtype selectivity. thieme-connect.com For example, early studies identified that introducing halogens like bromine and chlorine at the 9-position of phenanthrene-3-carboxylic acid improved binding kinetics at NMDA receptors compared to unsubstituted analogs. Further investigations led to the development of derivatives like (2R,3S)-1-(9-bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP145), which showed selectivity for NMDA receptors containing GluN2C or GluN2D subunits. nih.govresearchgate.net This highlights how the strategic placement of a bromine atom, as seen in bromophenanthrene derivatives, is a key element in designing selective receptor modulators. SAR studies have also been crucial in developing halogenated phenanthrene amino alcohols as potent antimalarial agents. nih.gov

Design and Synthesis for Chemical Library Expansion in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, requiring large libraries of structurally diverse compounds. This compound is an ideal starting material for expanding such chemical libraries. chemicalbook.com Its capacity to undergo a variety of coupling reactions allows for the rapid generation of numerous analogs from a common intermediate. thieme-connect.com This approach was successfully used to create a novel series of 3,9-disubstituted phenanthrenes to conduct a detailed SAR study on NMDA receptor allosteric modulators. thieme-connect.com Similarly, a ligand-based de novo design approach led to the discovery of a novel phenanthrene scaffold for estrogen receptor ligands, demonstrating the utility of these frameworks in generating new chemical diversity for screening. acs.org The synthesis of triazoles, a class of heterocycles with broad biological activity, can be streamlined using microwave-assisted methods, further enabling the rapid diversification of compound libraries for HTS. rsc.org

Development of Enzyme and Receptor Modulators (e.g., GPCRs, Ion Channels)

Phenanthrene derivatives, many of which originate from bromophenanthrene precursors, have been extensively investigated as modulators of enzymes and receptors critical to human health. A major focus has been on the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel implicated in numerous neurological disorders. thieme-connect.com

Derivatives of this compound have been instrumental in developing selective NMDA receptor antagonists. One notable example is UBP145, or (2R,3S)-1-(9-bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid. nih.govnih.gov This compound displays a significant preference for NMDA receptors containing GluN2C or GluN2D subunits over those with GluN2A or GluN2B subunits. nih.govresearchgate.net This selectivity is crucial for probing the specific physiological roles of different NMDA receptor subtypes and for developing therapeutics with fewer side effects. thieme-connect.comnih.gov The table below summarizes the activity of UBP145 and related compounds at different NMDA receptor subtypes, illustrating the impact of the phenanthrene scaffold on selectivity.

| Compound | Structure | Target Selectivity (Kᵢ or IC₅₀) | Reference |

| PPDA | (2R,3S)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid | Moderate preference for GluN2C/GluN2D over GluN2A/GluN2B | nih.govresearchgate.net |

| UBP141 | (2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid | Preference for GluN2C/GluN2D subunits | researchgate.net |

| UBP145 | (2R,3S)-1-(9-bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid | Up to 17-fold selectivity for GluN2C/GluN2D over GluN2A/GluN2B | nih.govresearchgate.net |

Beyond NMDA receptors, phenanthrene derivatives have been developed as ligands for the estrogen receptor, acting as antagonists and showing potential as selective estrogen receptor modulators (SERMs) or pure antiestrogens for applications in breast cancer treatment. acs.org

Pharmacological Relevance of 1,2,3-Triazole Derivatives from Bromophenanthrene Precursors

The 1,2,3-triazole ring is a bioisostere for other functional groups and is considered a privileged structure in medicinal chemistry due to its metabolic stability, capacity for hydrogen bonding, and dipole character. scielo.br Molecules containing this heterocycle exhibit a vast range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govjopcr.com

The synthesis of 1,2,3-triazoles is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." scielo.brmdpi.com this compound is an excellent precursor for generating the necessary azide (B81097) or alkyne functionalities on the phenanthrene scaffold. The bromo group can be readily converted to an azide via nucleophilic substitution or transformed into a terminal alkyne through reactions like the Sonogashira coupling. These functionalized phenanthrenes can then be "clicked" with complementary reaction partners to create novel phenanthrene-triazole hybrids. The resulting hybrid molecules combine the structural features of the phenanthrene scaffold with the diverse pharmacological profile of the 1,2,3-triazole moiety, opening new avenues for the development of potent and selective therapeutic agents. jopcr.commdpi.com

Environmental Implications and Toxicological Research of Brominated Polycyclic Aromatic Hydrocarbons

Sources and Formation Pathways of Brominated Polycyclic Aromatic Hydrocarbons (BrPAHs) in Anthropogenic Activities

The primary origins of BrPAHs in the environment are linked to human-caused industrial and thermal processes. researchgate.netresearchgate.net These activities provide the necessary precursors—PAHs or other aromatic compounds—and bromine sources, which react under high temperatures to form BrPAHs. gdut.edu.cn

Incomplete combustion of organic substances in the presence of halogenated materials is a key pathway for the formation of BrPAHs. researchgate.net Industrial thermal operations, such as waste incineration, are significant sources. researchgate.netresearchgate.net During these processes, the high temperatures facilitate the reaction between parent PAHs and bromine, leading to the generation of various BrPAH congeners that are then released into the atmosphere. researchgate.net

The dismantling of electronic waste (e-waste) has been identified as a major source of BrPAHs. researchgate.netoup.com E-waste often contains significant quantities of brominated flame retardants (BFRs), which act as a plentiful bromine source during crude recycling operations that involve burning or thermal treatment to recover valuable metals. gdut.edu.cnnih.gov The thermal degradation of these BFRs alongside plastic materials can dominate the formation of BrPAHs in e-waste dismantling activities. researchgate.netnih.gov Studies have detected notable concentrations of BrPAHs in the air and dust of e-waste dismantling workshops. researchgate.netnih.gov For instance, atmospheric concentrations of total BrPAHs in different e-waste dismantling workshops have been found to range from 8.29 to 1,130 pg·m⁻³. nih.gov

Metallurgical industries, including iron ore sintering, steel production, and secondary smelting of copper and aluminum, are also recognized as important emission sources. researchgate.netnih.govacs.org The high-temperature processes inherent in metal production and processing can generate BrPAHs as unintentional byproducts. researchgate.netnih.gov Stack gas emissions from various metallurgical plants have been shown to contain BrPAHs, with concentrations varying depending on the specific industrial process and the composition of raw materials. acs.orgnih.gov For example, investigations into several metallurgical plants found BrPAH concentrations in stack gas ranging from 2.9 to 13.5 ng Nm⁻³. acs.orgnih.gov

Table 1: BrPAH Concentrations from Anthropogenic Sources

| Source Type | Sample Matrix | Concentration Range | Reference |

|---|---|---|---|

| E-waste Dismantling Workshops | Atmospheric Air | 8.29 - 1,130 pg/m³ | researchgate.netnih.gov |

| E-waste Dismantling Workshops | Indoor Dust | 8.80 - 399 ng/g dw | nih.gov |

| Metallurgical Plants (General) | Stack Gas | 2.9 - 13.5 ng/Nm³ | acs.orgnih.gov |

| Electric Arc Furnace (Steelmaking) | Stack Gas | 1.02 - 341 ng/Nm³ | nih.gov |

Environmental Distribution and Persistence of BrPAHs

Once released, BrPAHs can be distributed across various environmental compartments, where their persistence raises concerns about long-term contamination. copernicus.org They are considered emerging persistent organic pollutants (POPs). researchgate.netnih.gov

BrPAHs are frequently detected in the atmosphere, particularly in particulate matter. copernicus.orgnih.gov Industrial emissions from sources like metallurgical plants contribute to their presence in the ambient air of surrounding areas. acs.org For example, air samples taken around metallurgical facilities showed BrPAH concentrations ranging from 3.0 to 126 pg m⁻³. researchgate.netacs.orgnih.gov The chemicals can then be transported over distances and removed from the atmosphere via deposition, leading to the contamination of soil and water bodies. researchgate.netresearchgate.net Studies in remote regions like the Tibetan Plateau have detected BrPAHs in the air, with concentrations ranging from 0.15 to 0.59 pg/m³, indicating the potential for long-range atmospheric transport. researchgate.net